

Physicochemical Properties of 8-Benzyloxyadenosine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 8-Benzyloxyadenosine

Cat. No.: B15595218

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyloxyadenosine is a synthetic derivative of the endogenous nucleoside adenosine. As an adenosine analogue, it holds potential for research in areas such as cancer and cardiovascular diseases, where adenosine receptors play a crucial modulatory role. This document provides a comprehensive overview of the physicochemical properties of **8-benzyloxyadenosine**, along with generalized experimental protocols for its synthesis, analysis, and biological investigation. The information presented herein is intended to serve as a technical guide for professionals in drug discovery and development.

Physicochemical Data

The fundamental physicochemical properties of **8-benzyloxyadenosine** are summarized in the table below. These properties are essential for its handling, formulation, and interpretation in experimental settings.

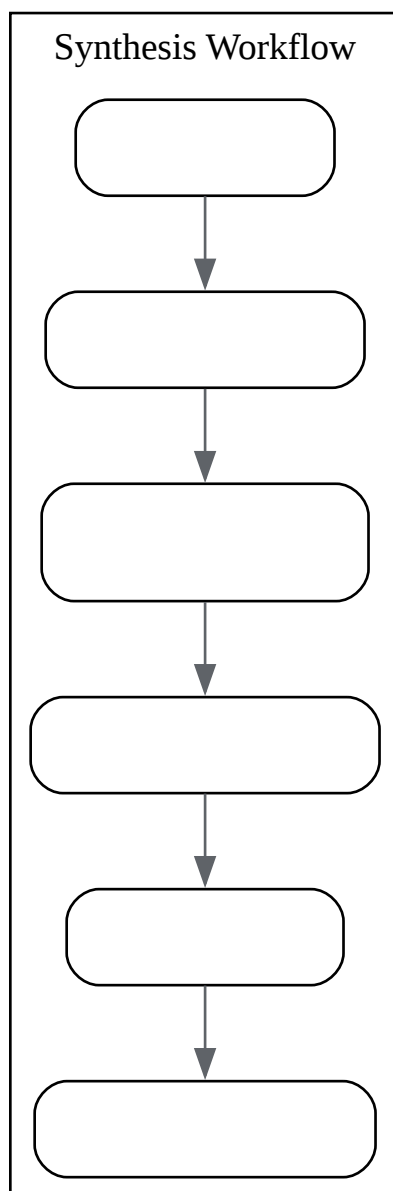
Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₉ N ₅ O ₅	[1]
Molecular Weight	373.36 g/mol	[1]
CAS Number	131265-29-7	[2]
Appearance	Solid (visual inspection)	
Solubility	Soluble in DMSO	[1]
LogP (Predicted)	1.8-2.2 (estimated)	
Melting Point	Not definitively reported	

Experimental Protocols

The following sections detail generalized experimental methodologies that can be adapted for the synthesis, purification, and analysis of **8-benzyloxyadenosine**, based on established procedures for related adenosine analogues.

Synthesis of 8-Substituted Adenosine Analogues

A common route for the synthesis of 8-substituted adenosine derivatives involves the nucleophilic substitution of a leaving group at the C8 position of the purine ring. A generalized workflow is depicted below.



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Caption: Generalized workflow for the synthesis of **8-benzyloxyadenosine**.

Methodology:

- Protection: Commercially available 8-bromoadenosine is dissolved in an appropriate aprotic solvent (e.g., DMF). A protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), is added in the presence of a base like imidazole to protect the hydroxyl groups of the ribose

moiety. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

- **Nucleophilic Substitution:** To the protected 8-bromoadenosine solution, benzyl alcohol and a non-nucleophilic base (e.g., sodium hydride) are added. The reaction mixture is heated to facilitate the substitution of the bromine atom with the benzyloxy group.
- **Deprotection:** Upon completion of the substitution reaction, a deprotecting agent such as tetrabutylammonium fluoride (TBAF) is added to remove the silyl protecting groups from the ribose hydroxyls.
- **Purification:** The crude product is purified using column chromatography on silica gel.[3] A gradient of methanol in dichloromethane is a common mobile phase for separating adenosine analogues.[3]
- **Characterization:** The purified **8-benzyloxyadenosine** is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a standard method for assessing the purity of nucleoside analogues. [4] A generalized HPLC method for **8-benzyloxyadenosine** is described below.

Parameter	Value
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient	A suitable gradient from 5% to 95% B over 20-30 minutes
Flow Rate	1.0 mL/min
Detection	UV at 260 nm
Injection Volume	10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR are crucial for structural elucidation. The sample is typically dissolved in a deuterated solvent such as DMSO- d_6 . Expected chemical shifts would be consistent with the adenosine scaffold and the benzyloxy substituent.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound and to confirm its identity.

Biological Activity and Signaling Pathways

As an adenosine analogue, **8-benzyloxyadenosine** is expected to interact with adenosine receptors (A_1 , A_2A , A_2B , and A_3), which are G protein-coupled receptors (GPCRs). The specific receptor subtype affinity and agonist/antagonist activity would need to be determined experimentally.

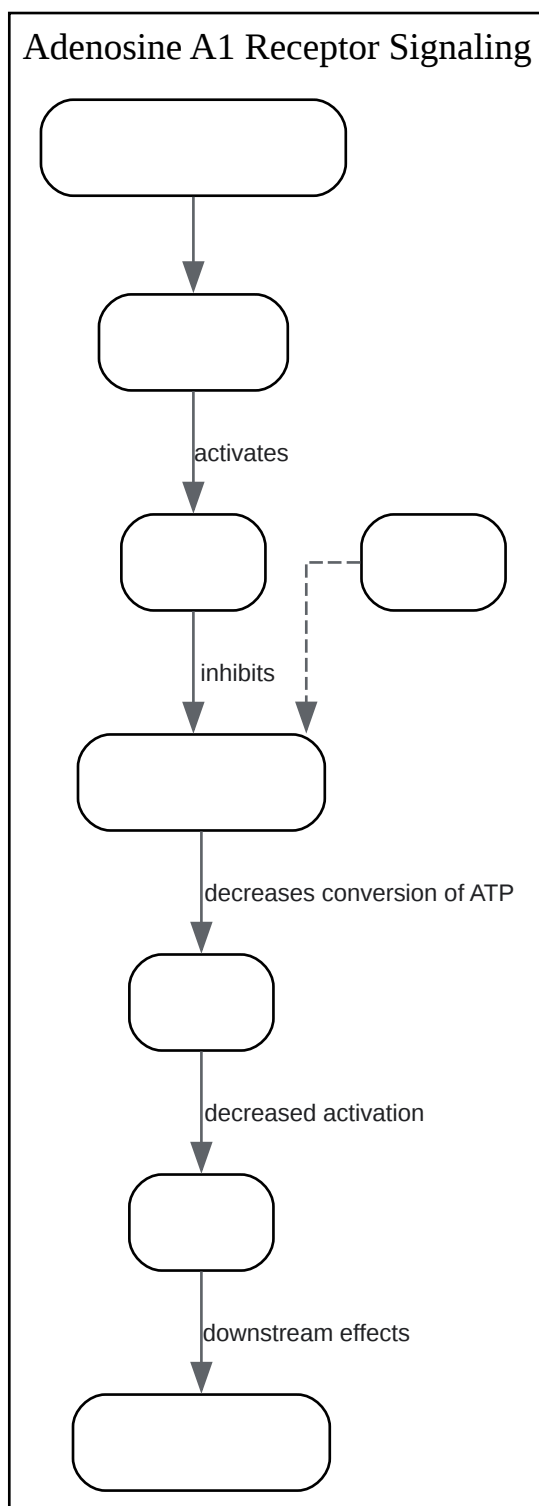
Adenosine Receptor Signaling

The activation of adenosine receptors initiates intracellular signaling cascades that modulate various physiological processes. The two primary pathways initiated by A_1 and A_2A receptors

are depicted below.

A₁ Receptor Signaling Pathway:

Activation of the A₁ receptor, which couples to inhibitory G proteins (G_i), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.



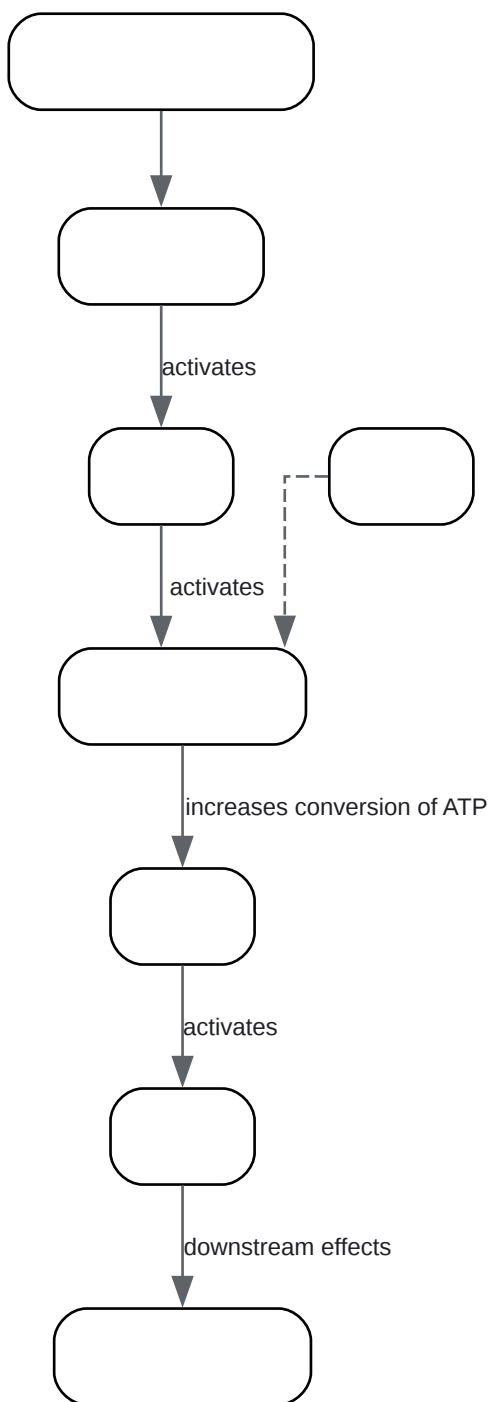
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Caption: Simplified schematic of the adenosine A₁ receptor signaling pathway.

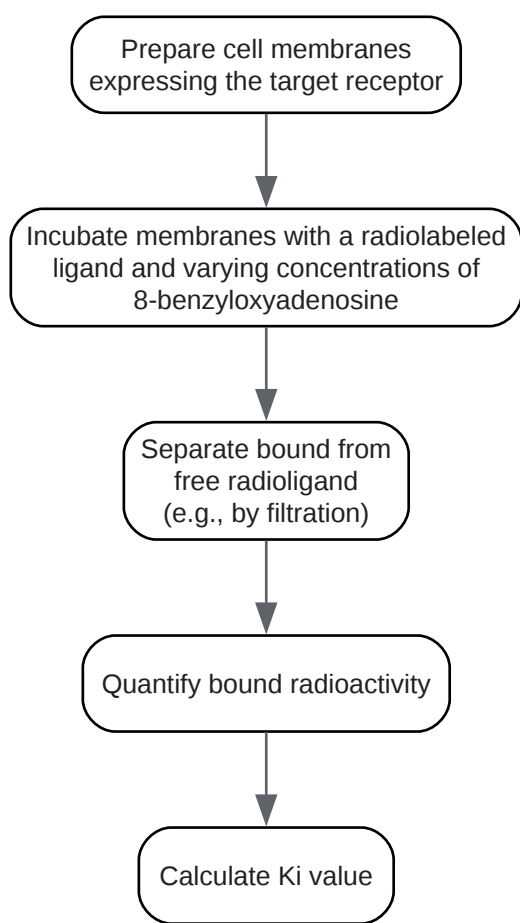
A₂A Receptor Signaling Pathway:

Conversely, the A₂A receptor couples to stimulatory G proteins (G_s), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA).

Adenosine A2A Receptor Signaling



Radioligand Binding Assay Workflow

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